CYP26A1 Inhibitory Activity: Indan-5-yl-Amine Derivative vs. Naphthalen-2-yl-Amine Analog
A derivative of INDAN-5-YL-METHYL-AMINE, specifically [4-(imidazol-1-yl-phenyl-methyl)-phenyl]-indan-5-yl-amine (compound 9), demonstrated potent CYP26A1 inhibition with an IC₅₀ of 1.0 µM in an MCF-7 cell-based assay [1]. This value positions the indan-5-yl-amine scaffold as a viable CYP26 inhibitor framework, although the naphthalen-2-yl-amine analog (compound 8) exhibited stronger inhibition with an IC₅₀ of 0.5 µM, representing a 2-fold difference in potency [1].
| Evidence Dimension | CYP26A1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | [4-(imidazol-1-yl-phenyl-methyl)-phenyl]-indan-5-yl-amine: IC₅₀ = 1.0 µM |
| Comparator Or Baseline | [4-(imidazol-1-yl-phenyl-methyl)-phenyl]-naphthalen-2-yl-amine (compound 8): IC₅₀ = 0.5 µM |
| Quantified Difference | 2-fold lower potency for indan-5-yl-amine derivative vs. naphthalen-2-yl analog |
| Conditions | MCF-7 CYP26A1 cell assay |
Why This Matters
This quantifies the CYP26 inhibitory capacity of the indan-5-yl-amine pharmacophore, providing a benchmark for retinoic acid metabolism modulation applications and enabling scaffold-based potency comparisons.
- [1] Gomaa MS, et al. Novel azolyl-(phenylmethyl)]aryl/heteroarylamines: potent CYP26 inhibitors and enhancers of all-trans retinoic acid activity in neuroblastoma cells. Bioorganic & Medicinal Chemistry. 2008;16(17):8301-8313. doi:10.1016/j.bmc.2007.06.048. PMID: 18722776. View Source
